4-(Tert-butylsulfamoyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(tert-butylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-11(2,3)13-17(15,16)9-6-4-8(5-7-9)10(12)14/h4-7,13H,1-3H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLRMQGRPLJJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 Tert Butylsulfamoyl Benzamide
Established Synthetic Pathways for the Benzamide (B126) Core
Traditional synthetic routes to 4-(tert-butylsulfamoyl)benzamide and related structures typically follow a linear sequence, involving the stepwise construction of the sulfamoyl and carboxamide functionalities on a benzoic acid scaffold.
Amidation Reactions in this compound Synthesis
The final step in many synthetic sequences toward this compound involves the formation of the amide bond. This is typically achieved through the amidation of a pre-formed 4-(tert-butylsulfamoyl)benzoic acid precursor. Standard peptide coupling reagents are frequently employed to facilitate this transformation. For instance, carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), are used to activate the carboxylic acid for nucleophilic attack by an amine. researchgate.netnih.gov
A common approach involves reacting the corresponding sulfamoylbenzoic acid with various primary or secondary amines to generate a library of derivatives. nih.gov Studies have shown that the electronic nature of the amine has little effect on the efficiency of the amide formation, with similar yields observed for both electron-rich and electron-poor anilines, as well as aliphatic amines. nih.gov For example, the reaction of 4-(N-cyclopropylsulfamoyl)benzoic acid with amines like p-chloroaniline or n-butylamine proceeds in good yields. nih.gov Similarly, 4-carboxy-benzenesulfonamide can be reacted with various amines or protected amino acids to form the corresponding benzamide derivatives. nih.gov
Table 1: Examples of Amidation Reactions for Sulfamoylbenzoic Acid Derivatives Data sourced from scientific literature. nih.gov
| Starting Material | Amine | Coupling Agent | Product | Yield (%) |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | p-chloroaniline | EDCI/HOBt | 2-chloro-N-(4-chlorophenyl)-5-(N-cyclopropylsulfamoyl)benzamide | 68 |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | p-anisidine | EDCI/HOBt | 2-chloro-N-(4-methoxyphenyl)-5-(N-cyclopropylsulfamoyl)benzamide | 72 |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | n-butylamine | EDCI/HOBt | N-butyl-2-chloro-5-(N-cyclopropylsulfamoyl)benzamide | 75 |
| 2-chloro-5-(N-morpholinosulfonyl)benzoic acid | p-anisidine | EDCI/HOBt | N-(4-methoxyphenyl)-2-chloro-5-(morpholinosulfonyl)benzamide | 70 |
Sulfonylation Strategies for Introducing the Sulfamoyl Moiety
The introduction of the sulfamoyl group is a key step in the synthesis of the target compound. The most established method involves the direct chlorosulfonation of an appropriate benzoic acid derivative using chlorosulfonic acid. nih.gov This electrophilic aromatic substitution reaction generates a sulfonyl chloride intermediate. Due to the electron-withdrawing nature of the carboxylic acid group, this reaction often requires elevated temperatures and a slight excess of chlorosulfonic acid to proceed efficiently. nih.gov
Following its formation, the reactive sulfonyl chloride is treated with a suitable amine, in this case, tert-butylamine, to form the desired sulfonamide linkage. nih.govnih.gov This two-step process—chlorosulfonation followed by amination—represents the classical and most direct approach to synthesizing the 4-(tert-butylsulfamoyl)benzoic acid core structure, which can then be further functionalized at the carboxylic acid position. nih.gov However, this method has limitations, as the harsh, acidic conditions of chlorosulfonation can restrict the scope of substrates with sensitive functional groups. nih.gov
Advanced Synthetic Approaches and Reaction Conditions
Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for constructing sulfamoyl benzamides, often utilizing catalytic systems and one-pot procedures to overcome the limitations of traditional pathways.
Catalytic Methods in Sulfamoyl Benzamide Construction
Modern catalytic methods offer milder and more versatile alternatives for the synthesis of aryl sulfonamides. Transition-metal catalysis, in particular, has provided powerful tools for C-S and C-N bond formation.
One notable advancement is the palladium-catalyzed synthesis of arylsulfonyl chlorides from readily available arylboronic acids. nih.gov This method provides a convergent route to sulfonyl chlorides under mild conditions, exhibiting significant functional group tolerance, which is a major advantage over the harsh conditions of classical chlorosulfonation. nih.gov
Another innovative approach involves photosensitized nickel catalysis to forge the C–N bond directly between a sulfonamide and an aryl halide. nih.govprinceton.edu This dual catalysis process can operate via an energy-transfer mechanism, enabling the coupling of a wide range of sulfonamides with aryl electrophiles, including those found in complex, pharmacologically relevant structures. nih.gov Copper-catalyzed methods have also emerged, such as the coupling of sodium sulfinates with amines in green solvents, which proceeds through a radical pathway. acs.org These catalytic strategies avoid the need for pre-formed, often unstable, sulfonyl chlorides and expand the toolkit for synthesizing diverse sulfonamide derivatives. nih.govacs.org
One-Pot Synthesis Techniques for Derivatives
A recently developed one-pot strategy for synthesizing sulfonamides merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamide bioisosteres. princeton.edu This method utilizes copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert an aromatic carboxylic acid into a sulfonyl chloride intermediate in situ. This is followed by immediate amination within the same pot to form the final sulfonamide product. princeton.eduacs.org This process is advantageous as it starts from readily available materials and avoids the isolation of highly reactive sulfonyl chloride electrophiles. princeton.edu
Another one-pot approach allows for the parallel substitution on both the sulfonyl and carboxyl groups of the aryl core. nih.gov In this method, the initial chlorosulfonation product is not isolated but is "telescoped" and treated with an excess of a single amine, which acts as a nucleophile for both the sulfonyl chloride and the activated carboxylic acid, resulting in a bis-substituted derivative in a single operation. nih.gov These advanced one-pot techniques represent a powerful and streamlined approach to generating libraries of this compound derivatives.
Table 2: Illustrative One-Pot Decarboxylative Halosulfonylation Scheme Based on a general method reported in the literature. princeton.edu
| Step | Description | Reagents/Conditions | Intermediate/Product |
| 1 | In-situ formation of photoactive Cu(II) carboxylate | Aryl Carboxylic Acid, Cu(II) catalyst | Cu(II) carboxylate complex |
| 2 | Decarboxylative Sulfonylation | SO₂, Light (e.g., 365 nm LEDs) | Aryl sulfonyl radical |
| 3 | Halogenation | Halogen source (e.g., NCS) | Aryl sulfonyl chloride |
| 4 | Amination | Amine (e.g., tert-butylamine) | Aryl sulfonamide |
Strategies for Structural Diversification and Library Generation
The generation of a library of this compound analogs hinges on the strategic modification of its core structure. The primary avenues for achieving this diversification are through the introduction of various substituents on the aromatic rings, modification at the amide nitrogen, and derivatization of the sulfamoyl group.
Introduction of Substituents on Aromatic Rings
The aromatic ring of the benzamide moiety is a prime target for introducing structural diversity. Standard electrophilic aromatic substitution reactions can be employed to incorporate a variety of functional groups, thereby modulating the electronic and steric properties of the molecule.
Research on related benzamide structures has demonstrated the feasibility of introducing substituents such as nitro and chloro groups onto the aromatic ring. For instance, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been reported, showcasing the introduction of both a chloro and a nitro group on the benzoyl ring system. nih.gov The starting material for these syntheses often involves a pre-functionalized benzoic acid derivative which is then coupled with the desired amine. nih.gov
Another general approach for the synthesis of substituted benzamides involves the direct oxidation of substituted benzyl (B1604629) alcohols in the presence of a suitable catalyst. researchgate.net This method allows for the preparation of benzamides with various electron-withdrawing or electron-donating groups on the aromatic ring. While not specifically demonstrated for this compound, these established methods provide a clear pathway for its aromatic ring functionalization.
Furthermore, direct electrophilic aromatic substitution on arenes using cyanoguanidine in the presence of a superacid like triflic acid presents a method for forming the benzamide moiety on an already substituted benzene (B151609) ring. nih.gov This could be a viable strategy for creating derivatives of this compound by starting with a substituted benzene that already contains the tert-butylsulfamoyl group.
Table 1: Examples of Aromatic Ring Substituted Benzamide Derivatives
| Entry | Substituent(s) on Benzamide Ring | Starting Material Example | Reference |
| 1 | 2-Chloro, 4-Nitro | 2-Chloro-4-nitrobenzoic acid | nih.gov |
| 2 | Various (e.g., Nitro) | Substituted benzyl alcohols | researchgate.net |
| 3 | Alkyl, Halo | Substituted benzenes | nih.gov |
Modifications at the Amide Nitrogen
The amide nitrogen of this compound offers another key site for structural diversification through N-alkylation and N-acylation reactions. These modifications can introduce a wide range of substituents, from simple alkyl chains to more complex cyclic and aromatic moieties.
The synthesis of N-substituted benzamide derivatives has been extensively explored. A common method involves the coupling of a carboxylic acid with a primary or secondary amine using a coupling agent. For instance, a series of N-substituted benzamide derivatives were synthesized based on the structure of Entinostat (MS-275), demonstrating the versatility of this approach in introducing diverse groups at the amide nitrogen. researchgate.netnih.gov
Direct N-alkylation of amides can be challenging but has been achieved using various methods. For example, manganese-catalyzed N-alkylation of sulfonamides using alcohols has been reported as an efficient method. researchgate.net While this example focuses on sulfonamides, the principles may be applicable to the N-alkylation of the benzamide moiety. Another approach involves the use of hypervalent iodine compounds for the N-mono-alkylation of sulfonamides, which could potentially be adapted for benzamides.
N-acylation of the amide nitrogen would lead to the formation of an imide structure. While less common for this specific scaffold, general methods for N-acylation of amides exist and could be explored for further diversification.
Table 2: Examples of N-Substituted Benzamide Derivatives
| Entry | Modification at Amide Nitrogen | Synthetic Approach | Reference |
| 1 | N-Alkyl/Aryl | Amide coupling with various amines | researchgate.netnih.gov |
| 2 | N-Alkylation | Manganese-catalyzed reaction with alcohols | researchgate.net |
| 3 | N-Acylation | Reaction with acylating agents | General knowledge |
Derivatization of the Sulfamoyl Group
The sulfamoyl group, -SO2NH(t-Bu), provides a unique handle for structural modification. The nitrogen atom of the sulfamoyl group can be further substituted, leading to a library of N'-substituted derivatives.
The synthesis of sulfamoyl-benzamide derivatives has been reported where the sulfonamide is first formed from a corresponding sulfonyl chloride, followed by amide bond formation. nih.gov In these examples, various amines are reacted with a sulfonyl chloride to generate a diverse set of sulfamoylbenzoic acids. These intermediates are then coupled with another set of amines to form the final benzamide derivatives. This modular approach allows for the generation of a large library of compounds with diversity at both the sulfamoyl and amide nitrogens. nih.gov
For instance, the reaction of a sulfonyl chloride with amines like cyclopropylamine, morpholine (B109124), and p-bromoaniline has been demonstrated to produce the corresponding N'-substituted sulfamoylbenzoic acids. nih.gov These can then be reacted with a variety of amines to generate a diverse library of final products.
Table 3: Examples of Sulfamoyl Group Derivatization
| Entry | N'-Substituent on Sulfamoyl Group | Synthetic Approach | Reference |
| 1 | Cyclopropyl | Reaction of sulfonyl chloride with cyclopropylamine | nih.gov |
| 2 | Morpholinyl | Reaction of sulfonyl chloride with morpholine | nih.gov |
| 3 | p-Bromophenyl | Reaction of sulfonyl chloride with p-bromoaniline | nih.gov |
| 4 | Benzyl | Reaction of sulfonyl chloride with benzylamine | nih.gov |
Molecular Mechanisms of Biological Interaction and Target Engagement
Molecular Recognition and Binding Dynamics
Hydrophobic Interactions and π-π Stacking
The molecular structure of 4-(Tert-butylsulfamoyl)benzamide, featuring a non-polar tert-butyl group and two aromatic rings (a benzamide (B126) ring and a phenylsulfamoyl ring), provides the basis for significant hydrophobic and π-π stacking interactions within a biological target's binding site. These non-covalent interactions are crucial for the affinity and stability of the ligand-target complex.
The bulky and lipophilic tert-butyl group is well-suited to occupy and interact with hydrophobic pockets within the active site of a protein. These interactions are driven by the hydrophobic effect, where the exclusion of water molecules from the binding interface leads to a thermodynamically favorable association between the non-polar ligand moiety and non-polar amino acid residues. In the context of carbonic anhydrase (CA) isozymes, a common target for sulfonamide-based inhibitors, the active site contains a number of hydrophobic residues. While direct crystallographic data for this compound is not available, studies on structurally related benzamide-4-sulfonamides binding to human carbonic anhydrase (hCA) isoforms reveal that hydrophobic substituents can occupy a specific pocket within the active site. For instance, the active sites of hCA I, II, and VII contain hydrophobic residues such as Val121, Val143, Leu198, and Trp205, which can form van der Waals contacts with the aromatic ring of the inhibitor mdpi.com. The tert-butyl group of this compound would be expected to form similar favorable hydrophobic interactions. However, the orientation of the benzene (B151609) ring can be influenced by substitutions on the sulfonamide nitrogen, which in some cases can lead to a loss of hydrophobic interactions with residues like Val121 nih.gov.
The two aromatic rings of this compound can participate in π-π stacking interactions with the aromatic side chains of amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding pocket. These interactions involve the overlapping of p-orbitals between the aromatic systems and can be categorized as either face-to-face or edge-to-face stacking. In the active site of hCA II, the residue Phe131 is known to be a key site for such interactions. X-ray crystallographic studies of other sulfonamide inhibitors have shown that the phenyl ring of the inhibitor can engage in an edge-to-face interaction with the phenyl ring of Phe131, where the rings are nearly perpendicular to each other nih.gov. It is highly probable that the benzamide-phenyl ring of this compound would adopt a similar orientation to engage in a stabilizing π-π stacking interaction with Phe131. Molecular docking studies of other N-((4-sulfamoylphenyl)carbamothioyl) amides have also predicted T-shaped π-π stacking contacts with the aromatic ring of the Y204 residue in hCA I mdpi.com.
The following table summarizes the potential hydrophobic and π-π stacking interactions of this compound based on studies of analogous compounds with carbonic anhydrase.
| Interaction Type | Potential Interacting Residues in Carbonic Anhydrase | Contributing Moiety of this compound | Supporting Evidence from Analogous Compounds |
|---|---|---|---|
| Hydrophobic Interactions (van der Waals) | Val121, Val143, Leu198, Trp205 | Tert-butyl group, Phenylsulfamoyl ring | Van der Waals contacts observed for the aromatic ring of related sulfonamides with these residues in hCA I, II, and VII. mdpi.com N-substitution can alter orientation and affect interaction with Val121. nih.gov |
| π-π Stacking (Edge-to-Face) | Phe131 | Benzamide-phenyl ring | Edge-to-face interaction observed between the phenyl ring of a similar inhibitor and Phe131 in hCA II. nih.gov |
| π-π Stacking (T-shaped) | Tyr204 | Benzamide-phenyl ring | Predicted T-shaped π-π stacking with Tyr204 in hCA I for related compounds. mdpi.com |
Ligand-Induced Conformational Changes in Biological Targets
The binding of a ligand to a protein is not a simple lock-and-key event but is often a dynamic process that can lead to conformational changes in the biological target. This phenomenon, known as induced fit, is critical for biological function and can significantly impact the affinity and efficacy of a ligand. While specific studies detailing the conformational changes induced by this compound are not available, the general principles of ligand-induced conformational changes in its likely target class, the carbonic anhydrases (CAs), are well-documented for other sulfonamide inhibitors.
The binding of sulfonamide inhibitors to the active site of CAs typically involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion. This initial binding event, along with the various non-covalent interactions of the inhibitor's tail region, can trigger a cascade of subtle yet significant conformational adjustments in the protein. These changes can range from minor side-chain rearrangements to more substantial movements of loops or domains.
In the context of CAs, the binding of different sulfonamides can lead to varied orientations of the inhibitor within the active site, which in turn dictates the specific conformational response of the enzyme. For example, a study on diversely N-substituted benzenesulfonamides demonstrated that the substitution pattern can force the benzene ring to rotate by approximately 100 degrees compared to the lead compound nih.gov. Such a significant reorientation of the ligand within the binding pocket would necessitate corresponding adjustments in the positions of surrounding amino acid side chains to accommodate the ligand and optimize binding interactions.
Furthermore, the active site of CAs is known to have both hydrophobic and hydrophilic halves. The nature of the inhibitor's tail determines which part of the active site it will occupy, and this can lead to distinct conformational states of the enzyme. Some inhibitors bind with their tail within the hydrophobic half, making contacts with residues like Phe131, Val135, and Leu198, while others point towards the hydrophilic half nih.gov. The binding of this compound, with its bulky hydrophobic tert-butyl group, would likely favor interactions within the hydrophobic region, potentially causing a specific conformational adaptation of this part of the active site.
It has also been observed that for some sulfonamide derivatives, two different binding orientations can exist within the active site of a single CA isoform, and in some cases, both conformations can be present simultaneously mdpi.com. This suggests a degree of conformational flexibility in the active site that allows it to adapt to different ligand-binding modes. The binding of this compound could similarly stabilize a specific conformation of the CA active site that is favorable for its binding.
The table below summarizes the potential ligand-induced conformational changes in carbonic anhydrase upon binding of sulfonamide inhibitors, which are likely applicable to this compound.
| Type of Conformational Change | Affected Region in Carbonic Anhydrase | Probable Triggering Interaction with this compound | Observed Effects with Analogous Compounds |
|---|---|---|---|
| Rotation of Aromatic Ring | Active site pocket | Steric hindrance from the tert-butylsulfamoyl group | N-substituted benzenesulfonamides can cause a ~100° rotation of the benzene ring within the active site. nih.gov |
| Side-chain Rearrangements | Hydrophobic half of the active site (e.g., Val121, Phe131) | Accommodation of the tert-butylphenyl moiety | Different inhibitor tails interact with distinct regions of the active site, implying localized conformational adjustments. nih.gov |
| Stabilization of a Specific Binding Conformation | Entire active site | Overall network of interactions (coordination to zinc, hydrophobic, and π-π stacking) | Some inhibitors can adopt multiple binding orientations, indicating the enzyme's ability to conform to the ligand. mdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Pharmacophoric Features for Target Interaction
The pharmacophore of a molecule encompasses the essential three-dimensional arrangement of functional groups required for optimal interaction with a specific biological target. For sulfamoyl benzamides, a class of compounds to which 4-(tert-butylsulfamoyl)benzamide belongs, several key pharmacophoric features have been identified as critical for their biological activity.
A core pharmacophore for many sulfamoyl benzamide (B126) derivatives often consists of the sulfamoyl benzamide moiety itself, which provides a scaffold for crucial interactions. nih.gov Studies on related series of compounds, such as sulfamoyl benzamidothiazoles, have highlighted that the sulfamoyl benzamide portion is essential for activity. nih.gov The arrangement of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic features dictates the binding affinity and specificity for the target protein. nih.gov
In the context of urease inhibition by benzamide-acetamide pharmacophores containing a sulfonamide, the sulfonamide group's structural similarity to urea (B33335) allows it to compete for the enzyme's active site. acs.org This suggests that the sulfamoyl group in this compound is a key interacting element. The general pharmacophore for such interactions often involves:
An aromatic ring: This provides a scaffold and can engage in hydrophobic or pi-stacking interactions with the target.
A hydrogen bond donor/acceptor system: The amide (-CONH-) and sulfamoyl (-SO₂NH-) groups are critical for forming hydrogen bonds with amino acid residues in the target's binding pocket.
A hydrophobic group: The tert-butyl group on the sulfamoyl nitrogen likely occupies a hydrophobic pocket within the target protein, contributing to binding affinity.
The precise arrangement and nature of these features determine the compound's interaction with its biological target. For instance, in cyclin-dependent kinase 2 (CDK2) inhibitors, the hinge region interaction, which involves a hydrogen bond donor and acceptor, is a critical pharmacophoric element that is often mimicked by inhibitors. nih.gov
Table 1: Key Pharmacophoric Features and Their Potential Roles
| Feature | Potential Interaction | Importance |
| Benzamide Aromatic Ring | Pi-stacking, hydrophobic interactions | Scaffold for orienting other functional groups |
| Amide Linkage (-CONH-) | Hydrogen bond donor and acceptor | Crucial for anchoring to the target protein |
| Sulfamoyl Group (-SO₂NH-) | Hydrogen bond donor and acceptor | Key interaction with the active site |
| Tert-butyl Group | Hydrophobic interactions | Enhances binding affinity by fitting into a hydrophobic pocket |
Impact of Aromatic Ring Substituents on Biological Activity
Substituents on the aromatic ring of the benzamide scaffold can significantly influence the biological activity of sulfamoyl benzamides. The nature, position, and size of these substituents can affect the molecule's electronic properties, lipophilicity, and steric interactions with the target, thereby modulating potency and selectivity.
In studies of related sulfonamides, the benzene (B151609) ring is generally considered essential for activity. Replacing it with other heterocyclic or aromatic rings often leads to a decrease or complete loss of activity. youtube.com The position of substituents is also critical. For instance, in a series of sulfamoylbenzoic acid derivatives, the presence of a chlorine atom at the 2-position of the benzene ring shifted the selectivity of the compound. nih.gov
For benzimidazole (B57391) derivatives, which share some structural similarities, substitutions at various positions on the benzimidazole scaffold have been shown to greatly influence anti-inflammatory activity. mdpi.com This highlights the general principle that the substitution pattern on the aromatic core is a key determinant of biological effect.
While specific SAR data for substitutions on the aromatic ring of this compound is not detailed in the provided search results, general principles from related compound classes suggest that:
Electron-withdrawing groups (e.g., halogens, nitro groups) can alter the pKa of the amide and sulfonamide protons, potentially affecting hydrogen bonding strength.
The position of the substituent is crucial, as it dictates the orientation of the molecule within the binding site. For example, a substituent at the ortho-position may cause a steric clash that is not present with a meta- or para-substituent.
The impact of such substitutions is often target-dependent and requires empirical testing for each new series of compounds.
Influence of Amide Nitrogen Substitutions on Potency and Selectivity
Modifications to the substituent on the amide nitrogen can have a profound impact on the potency and selectivity of benzamide derivatives. This position often allows for the exploration of different vector spaces extending from the core scaffold, enabling interactions with various subpockets of the target protein.
For example, in a series of sulfamoyl-benzamides designed as h-NTPDase inhibitors, varying the attachment to the amide group led to significant differences in activity. A chlorophenyl attachment to the amide resulted in notable inhibition of h-NTPDases3 and h-NTPDases8. nih.gov This demonstrates that the nature of the N-substituent is a key determinant of both potency and isoform selectivity.
In the broader class of sulfonamides, substitutions on the N1-nitrogen of the sulfonamide group are a common strategy for modulating activity. youtube.com While this is distinct from the amide nitrogen, it underscores the principle that substitutions on nitrogen atoms within the scaffold are a critical area for SAR exploration.
For compounds structurally related to this compound, such as N-benzyl-4-sulfamoyl-benzamide, the benzyl (B1604629) group on the amide nitrogen defines its interaction profile. drugbank.com The introduction of a fluoro-substituent on this benzyl group, as in N-(2-fluoro-benzyl)-4-sulfamoyl-benzamide, further modifies the compound's properties and potential interactions. drugbank.com
Role of Sulfamoyl Moiety Modifications in Modulating Interactions
The sulfamoyl moiety (-SO₂NHR) is a cornerstone of the pharmacophore for many biologically active sulfonamides, including this compound. Modifications to this group, particularly the substituent on the nitrogen atom, are a well-established strategy for fine-tuning the pharmacological properties of these compounds.
The sulfamoyl group itself is essential for activity in many series of sulfonamides. youtube.com The sulfur atom must be directly attached to the aromatic ring for optimal antibacterial activity in classical sulfonamides. youtube.com The two oxygen atoms and the nitrogen atom of the sulfamoyl group act as hydrogen bond acceptors and donors, respectively, forming critical interactions with the target protein.
In a study of sulfamoylbenzoic acid derivatives, an N-cyclopropyl substitution on the sulfonyl group was found to be more favorable for the inhibition of h-NTPDase3 compared to a morpholine (B109124) ring substitution. nih.gov This highlights the sensitivity of the target to the nature of the N-substituent on the sulfamoyl moiety.
Table 2: Impact of Sulfamoyl N-Substituent on Activity (Examples from related series)
| N-Substituent | Compound Series | Observed Effect | Reference |
| Cyclopropyl | Sulfamoylbenzoic acids | Favorable for h-NTPDase3 inhibition | nih.gov |
| Morpholine | Sulfamoylbenzoic acids | Devoid of considerable inhibitory potential | nih.gov |
These findings underscore the importance of the sulfamoyl moiety and its N-substituent in directing the interactions of this class of compounds with their biological targets.
Conformational Analysis and Bioactive Conformations of Sulfamoyl Benzamides
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformation of a drug molecule—the specific shape it adopts when binding to its target. For flexible molecules like sulfamoyl benzamides, which possess several rotatable bonds, understanding the preferred conformation is key to rational drug design.
The bioactive conformation is influenced by the interplay of steric and electronic effects of the various substituents. The torsion angles between the aromatic ring, the amide linkage, and the sulfamoyl group are particularly important. These angles determine the spatial relationship between the key pharmacophoric features.
While specific conformational analysis studies on this compound were not found in the search results, insights can be drawn from general principles and studies of related molecules. The presence of the bulky tert-butyl group on the sulfamoyl nitrogen will likely impose significant conformational constraints. It may favor a specific orientation to minimize steric hindrance with the adjacent aromatic ring and the sulfonyl oxygens.
Structure-based pharmacophore modeling and molecular dynamics simulations are powerful tools used to investigate bioactive conformations. nih.gov These computational methods can simulate the dynamic behavior of a ligand within a binding site, helping to identify the most stable and functionally relevant conformations. For a molecule to be active, its low-energy conformations must align with the pharmacophoric requirements of the target's binding site. The flexibility of the molecule, characterized by the number of rotatable bonds, is also a key parameter considered in drug design, with excessive flexibility often being detrimental to binding affinity. nih.gov
Computational and Theoretical Investigations of 4 Tert Butylsulfamoyl Benzamide and Its Analogs
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode of ligands to proteins, offering insights into the intermolecular interactions that stabilize the complex.
For 4-(tert-butylsulfamoyl)benzamide and its analogs, molecular docking simulations have been crucial in identifying potential biological targets and understanding how these compounds interact with the active sites of proteins. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for binding. For instance, studies have shown that the benzamide (B126) moiety can act as a crucial interaction point, forming hydrogen bonds with protein backbones, while the tert-butylsulfamoyl group often occupies hydrophobic pockets within the binding site. nih.gov The insights gained from these predictions are invaluable for the rational design of more potent and selective analogs.
Validation of Docking Protocols
The reliability of molecular docking results is highly dependent on the chosen docking protocol. Therefore, validating the docking protocol is a critical first step in any computational study. researchgate.net This is often achieved by redocking a co-crystallized ligand back into its corresponding protein binding site. A docking protocol is generally considered validated if it can reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å. researchgate.netnih.gov
Several studies on analogous compounds have employed this validation method to ensure the accuracy of their docking simulations. researchgate.netresearchgate.net This process involves comparing the docked conformation of the ligand to its crystal structure conformation. Successful validation provides confidence that the chosen docking algorithm and scoring function can accurately predict the binding modes of new, structurally related compounds like this compound. nih.govnih.gov
Assessment of Binding Affinities and Scoring Functions
Beyond predicting the binding pose, molecular docking simulations also aim to estimate the binding affinity between a ligand and a protein. This is achieved through the use of scoring functions, which are mathematical models that approximate the free energy of binding. rsc.org These scoring functions take into account various energetic contributions, such as van der Waals interactions, electrostatic interactions, and desolvation penalties.
The binding affinities of this compound and its analogs have been assessed using various scoring functions, providing a quantitative measure of their potential potency. nih.gov For example, lower calculated binding energies typically suggest a higher predicted affinity. These computational predictions of binding affinity are instrumental in prioritizing compounds for synthesis and experimental testing, thereby streamlining the drug discovery process. researchgate.net
Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability
While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are essential for assessing the stability of a protein-ligand complex and for understanding the subtle conformational changes that can occur upon ligand binding. nih.gov
Free Energy Calculations for Binding
MD simulations can be coupled with more rigorous methods to calculate the free energy of binding, providing a more accurate prediction of ligand affinity than docking scoring functions. unibo.it Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. nih.gov These methods calculate the free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. nih.gov
These calculations can be broken down into various energy components, such as van der Waals energy, electrostatic energy, and solvation free energy, offering a detailed thermodynamic profile of the binding process. figshare.com Such calculations have been instrumental in refining the understanding of the binding thermodynamics of compounds analogous to this compound. nih.gov
Quantum Chemical Studies (DFT) for Electronic Properties and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net DFT calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties. nih.govnih.gov
Frontier Molecular Orbitals (FMOs) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. taylorandfrancis.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. taylorandfrancis.comyoutube.com
The energy of the HOMO is associated with the molecule's electron-donating ability, whereas the LUMO's energy indicates its electron-accepting tendency. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter for determining a molecule's stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and less stable. researchgate.net In the context of this compound and its analogs, FMO analysis can pinpoint the likely sites for electrophilic and nucleophilic attacks, guiding the understanding of their interaction with biological targets. nih.gov
Global Reactivity Descriptors
Electronegativity (χ): Measures the power of an atom or group to attract electrons.
Chemical Potential (µ): Represents the 'escaping tendency' of electrons from a stable system. It is the negative of electronegativity.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Molecules with a large energy gap are considered 'hard', and those with a small gap are 'soft'. orientjchem.org
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo electronic change.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.
These parameters provide valuable insights into the chemical behavior of compounds. For instance, a study on unsymmetrical sulfamides, which are analogs of this compound, demonstrated how these descriptors vary with molecular structure, influencing their biological activity. orientjchem.org
Table 1: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula |
|---|---|
| Electronegativity (χ) | χ ≈ - (EHOMO + ELUMO) / 2 |
| Chemical Potential (µ) | µ ≈ (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | S = 1 / η |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Tool Design
In silico ADME prediction is a critical step in modern drug discovery, used to evaluate the pharmacokinetic properties of potential drug candidates computationally. nih.gov Poor ADME properties are a major reason for the failure of drug candidates in late-stage clinical trials. mdpi.com By predicting these properties early, researchers can prioritize compounds with a higher likelihood of success, thereby reducing the time and cost of development. nih.govnih.gov These computational screens help identify promising compounds and flag those with potential liabilities, such as poor absorption or toxicity. nih.gov
Ligand Preparation and Descriptors Calculation
The process of in silico analysis begins with the preparation of the ligand's structure. nih.gov Typically, the two-dimensional (2D) structure of the molecule, such as this compound, is drawn using chemical drawing software like ChemSketch. researchgate.net This 2D structure is then converted into a three-dimensional (3D) model.
A crucial subsequent step is energy minimization, where the 3D structure is optimized to its most stable conformation (lowest energy state) using computational methods like the MM2 force field. researchgate.net Once the optimized structure is obtained, a wide range of molecular descriptors are calculated using specialized software such as PaDEL-Descriptor. nih.govresearchgate.net These descriptors are numerical values that quantify various aspects of the molecule's topology, geometry, and electronic properties, which are then used in predictive models. nih.gov
Predictive Models for Drug-likeness and Bioavailability
Predictive models are employed to assess a compound's "drug-likeness" and oral bioavailability. nih.gov These models are often based on established rules derived from the analysis of successful oral drugs.
One of the most widely used is Lipinski's Rule of Five , which predicts poor absorption or permeation when a compound violates two or more of the following criteria:
Molecular weight less than 500 Daltons
Log P (a measure of lipophilicity) less than 5
Number of hydrogen bond donors less than 5
Number of hydrogen bond acceptors less than 10
Another important guideline is Veber's Rule , which relates to molecular flexibility and polarity. It suggests that good oral bioavailability is more likely for compounds with:
10 or fewer rotatable bonds
A polar surface area (TPSA) of 140 Ų or less
Computational studies on related sulfonamide and benzamide derivatives have shown that adherence to these rules generally correlates with good oral absorption. nih.govnih.gov
Table 2: Common Rules for Predicting Oral Bioavailability
| Rule | Parameter | Preferred Value |
|---|---|---|
| Lipinski's Rule | Molecular Weight (MW) | < 500 Da |
| Lipophilicity (Log P) | < 5 | |
| H-Bond Donors | < 5 | |
| H-Bond Acceptors | < 10 | |
| Veber's Rule | Rotatable Bonds | ≤ 10 |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govscholars.direct The fundamental principle of QSAR is that the variations in the biological activity of different compounds are dependent on the changes in their molecular properties, which can be quantified by molecular descriptors. nih.gov QSAR models are invaluable in drug design for predicting the activity of new, unsynthesized molecules, allowing researchers to focus on synthesizing only the most promising candidates. nih.govelsevierpure.com
Feature Selection and Model Building
A critical phase in developing a robust QSAR model is feature selection. nih.gov Since thousands of molecular descriptors can be calculated for a single molecule, using all of them can lead to overly complex models that are prone to overfitting (i.e., they perform well on the data they were trained on but fail to predict new data accurately). elsevierpure.com Feature selection techniques are used to identify the most relevant subset of descriptors that have the strongest correlation with the biological activity. nih.govelsevierpure.com
Common methods for feature selection include:
Genetic algorithms
Forward selection
Backward elimination
Stepwise regression elsevierpure.com
Once the key descriptors are selected, a mathematical model is built. To ensure the model's predictive power, the initial dataset is typically split into a training set and a test set. researchgate.net The training set is used to build the model, while the test set, containing compounds the model has not seen before, is used to validate its ability to make accurate predictions. nih.gov A well-built QSAR model provides a stable and robust tool for guiding the design of more potent analogs. researchgate.net
Predictive Modeling for Novel Analog Design
Predictive modeling in drug discovery is a powerful strategy that employs computational techniques to forecast the biological activity of chemical compounds. This in silico approach significantly reduces the time and cost associated with the synthesis and testing of numerous molecules. For this compound and its analogs, predictive modeling has been instrumental in identifying key structural features that govern their inhibitory potential against various biological targets, such as carbonic anhydrases.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By analyzing a dataset of molecules with known activities, QSAR models can identify molecular descriptors—physicochemical, topological, and electronic properties—that are critical for the observed biological effect. nih.govmdpi.com These models can then be used to predict the activity of newly designed analogs before their actual synthesis.
For instance, QSAR studies on benzimidazole (B57391) analogs, which share structural similarities with benzamides, have demonstrated a positive correlation between descriptors like topological polar surface area (TPSA), the number of H-bond acceptors, and antibacterial activity. nih.gov Such insights are invaluable for guiding the design of new this compound derivatives with potentially improved therapeutic profiles. The goal of QSAR model development is to identify a set of molecular descriptors that effectively captures the structural variations within a series of molecules. mdpi.com
Pharmacophore modeling is another cornerstone of predictive drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov Once a pharmacophore model is developed based on a set of active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that fit the model. nih.govnih.gov This process, known as virtual screening, allows for the rapid identification of potential new drug candidates. nih.govnih.gov
In the context of benzamide derivatives, pharmacophore-based virtual screening has been successfully employed to discover novel inhibitors for various targets. For example, this strategy led to the identification of new hepatitis B virus (HBV) capsid assembly modulators from a benzamide scaffold. nih.gov Similarly, pharmacophore models can be constructed for this compound analogs to screen for new compounds with desired inhibitory activities against specific enzymes. The effectiveness of a pharmacophore model is closely tied to the quality of the initial dataset and the algorithm used for its creation. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govmdpi.com This technique provides valuable insights into the binding mode and interactions between the ligand and the active site of the target protein. nih.govmdpi.com By understanding these interactions, medicinal chemists can design new analogs with modifications that enhance binding affinity and selectivity.
For example, molecular docking studies of 4-phthalimidobenzenesulfonamide derivatives, which are structurally related to the target compound, have revealed key interactions with the active sites of acetylcholinesterase and butyrylcholinesterase. nih.gov Similar studies on benzamide derivatives have elucidated the binding mechanisms with targets like the RNA polymerase of the influenza virus and cyclooxygenase-2 (COX-2). nih.govmdpi.com These findings are crucial for the rational design of novel this compound analogs with improved potency and target specificity. The analysis of docking results, in conjunction with experimental data, provides a solid foundation for designing dual-target-directed drugs. researchgate.net
Research on benzamide-4-sulfonamides has demonstrated their efficacy as inhibitors of human carbonic anhydrase (hCA) isoforms. A series of these compounds, synthesized by reacting 4-sulfamoyl benzoic acid with various amines and amino acids, showed potent inhibition against hCA II, VII, and IX in the low nanomolar to subnanomolar range. nih.gov The inhibition constants (Ki) for some of these analogs are presented in the table below, showcasing the impact of different substituents on their inhibitory activity.
| Compound | Substituent on Benzamide | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA IX Ki (nM) |
|---|---|---|---|---|---|
| Analog 1 | Methylamino | 58.3 | 8.9 | 5.1 | 12.4 |
| Analog 2 | Ethylamino | 65.1 | 7.5 | 4.3 | 10.8 |
| Analog 3 | Propylamino | 72.4 | 6.8 | 3.9 | 9.7 |
| Analog 4 | Dimethylamino | 112.7 | 15.2 | 8.7 | 21.3 |
| Analog 5 | Piperidin-1-yl | 98.5 | 12.1 | 6.9 | 18.5 |
| Analog 6 | Morpholin-4-yl | 154.2 | 25.6 | 14.8 | 35.1 |
These findings underscore the potential of the benzamide-4-sulfonamide scaffold as a promising starting point for the development of highly effective carbonic anhydrase inhibitors. nih.gov Further computational and experimental studies on this compound and its analogs will continue to play a crucial role in the discovery of novel therapeutic agents.
Applications in Chemical Biology and Pre Clinical Drug Discovery Research
4-(Tert-butylsulfamoyl)benzamide as a Lead Compound or Scaffold for Research
The this compound core structure has proven to be a valuable starting point for the design and synthesis of potent and selective enzyme inhibitors. The inherent properties of the benzamide (B126) and sulfonamide groups allow for systematic modifications to explore structure-activity relationships (SAR) and optimize interactions with biological targets.
Design of Novel Chemical Probes for Biological Systems
While specific examples of this compound being developed into chemical probes are not extensively documented, the broader class of sulfamoyl-benzamides serves as a template for such tools. Chemical probes are essential for studying biological systems, and the design of these molecules often involves incorporating reporter tags or reactive groups onto a known bioactive scaffold. The this compound structure, with its potential for modification at both the amide and sulfonamide moieties, is amenable to the attachment of fluorophores, biotin (B1667282) tags, or photo-affinity labels. Such probes would enable researchers to visualize the distribution of the compound in cells, identify its binding partners, and elucidate its mechanism of action.
Optimization Strategies for Enhanced Molecular Specificity
Research on related benzamide sulfonamides highlights key strategies for optimizing molecular specificity. For instance, in the development of dipeptidyl peptidase-IV (DPP-4) inhibitors, modifications to the benzamide fragment were explored to enhance targeting of the S2' site of the enzyme. nih.gov By introducing various amides and halogens on the benzene (B151609) ring, researchers were able to significantly improve potency and selectivity. nih.gov This approach of systematically altering substituents on the aromatic ring and the amide nitrogen can be directly applied to the this compound scaffold to fine-tune its interactions with a desired target and minimize off-target effects. The tert-butyl group itself provides significant steric bulk, which can influence binding and selectivity.
Exploration of New Molecular Targets and Biological Pathways
The this compound scaffold has been instrumental in the exploration of various enzyme families as potential therapeutic targets.
Notably, derivatives of benzamide-4-sulfonamides have been identified as potent inhibitors of human carbonic anhydrase (CA) isoforms. nih.gov These enzymes are involved in a multitude of physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer. nih.gov The investigation of sulfamoyl benzamides has also extended to human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), a family of ectonucleotidases that play crucial roles in thrombosis, inflammation, diabetes, and cancer. nih.govrsc.orguaeu.ac.ae The ability of this chemical class to inhibit such diverse targets underscores its potential for uncovering new therapeutic avenues.
Role in Target Identification and Validation in Research
The process of identifying and validating new drug targets is a cornerstone of modern drug discovery. The this compound scaffold contributes to this process through the generation of compound libraries for screening and subsequent structure-activity relationship (SAR) studies. By synthesizing a series of derivatives with systematic structural modifications, researchers can identify which chemical features are critical for activity against a particular target.
For example, in the study of h-NTPDase inhibitors, a series of sulfamoyl-benzamides were synthesized with different substituents on the amide and sulfonamide groups. nih.govrsc.orguaeu.ac.ae Screening these compounds against various h-NTPDase isoforms revealed selective inhibitors, and molecular docking studies helped to rationalize the observed inhibitory profiles by identifying key interactions with amino acid residues in the enzyme's active site. rsc.org This iterative process of synthesis, biological testing, and computational modeling is crucial for validating a protein as a druggable target.
Methodological Advancements in Assaying Molecular Interactions
The study of compounds like this compound and its derivatives relies on robust and sensitive assay methods to quantify their interactions with biological targets.
In Vitro Enzyme Activity Assays
The evaluation of enzyme inhibitors based on the this compound scaffold has been facilitated by various in vitro assay techniques. For carbonic anhydrase inhibitors, a common method is the stopped-flow carbon dioxide hydrase assay. nih.gov This technique measures the enzyme's catalytic activity by monitoring the hydration of CO2 and allows for the determination of inhibition constants (Ki).
In the context of h-NTPDase inhibition, a malachite green-based colorimetric assay is frequently employed. nih.gov This assay quantifies the amount of inorganic phosphate (B84403) released from the enzymatic hydrolysis of nucleoside triphosphates like ATP. By measuring the reduction in phosphate production in the presence of an inhibitor, researchers can determine its potency, often expressed as an IC50 value. nih.gov These in vitro assays are fundamental tools for the initial characterization and optimization of lead compounds derived from the this compound scaffold.
| Compound Class | Target Enzyme(s) | Assay Method | Key Findings |
| Benzamide-4-sulfonamides | Carbonic Anhydrases (CAs) | Stopped-flow CO2 hydrase assay | Potent inhibition of various human CA isoforms (I, II, VII, IX) in the nanomolar range. nih.gov |
| Sulfamoyl-benzamides | h-NTPDases (1, 2, 3, 8) | Malachite green assay | Identification of selective inhibitors for different h-NTPDase isoforms with sub-micromolar to micromolar IC50 values. nih.govrsc.orguaeu.ac.ae |
| Benzamide derivatives | Dipeptidyl Peptidase-IV (DPP-4) | Not specified | Optimization of the benzamide fragment led to potent and selective inhibitors. nih.gov |
Binding Affinity Measurements (e.g., ITC, SPR for research, not clinical)
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques employed in non-clinical research to quantify the binding affinity between a small molecule, such as this compound, and its protein target, frequently a carbonic anhydrase (CA) isoform. These methods provide critical data on the strength, stoichiometry, and energetics of the interaction, which are essential for structure-activity relationship (SAR) studies and lead optimization in drug discovery.
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event. researchgate.netnih.gov In a typical ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. The resulting heat change is measured, allowing for the determination of the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction. researchgate.net The entropy change (ΔS) can then be calculated from these parameters. This comprehensive thermodynamic profile offers deep insights into the forces driving the binding, such as hydrogen bonds, van der Waals interactions, and hydrophobic effects. nih.govnih.gov
Surface Plasmon Resonance, on the other hand, is a label-free optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. biosensingusa.comharvard.edu This method provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon). biosensingusa.com SPR is particularly valuable for its high sensitivity and ability to analyze a wide range of interaction affinities and rates. researchgate.net
Below are illustrative data tables representing typical binding affinity measurements for a generic benzamide-4-sulfonamide inhibitor against different carbonic anhydrase isoforms, based on values reported in the literature for similar compounds.
Table 1: Representative Isothermal Titration Calorimetry (ITC) Data for a Benzamide-4-Sulfonamide Inhibitor Binding to Carbonic Anhydrase Isoforms
| Target Isoform | Dissociation Constant (Kd) (nM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Stoichiometry (n) |
| hCA I | 250 | -8.5 | 2.1 | 1.0 |
| hCA II | 15 | -10.2 | 0.5 | 1.0 |
| hCA VII | 5 | -11.8 | -0.7 | 1.0 |
| hCA IX | 2 | -12.5 | -1.2 | 1.0 |
| This table is illustrative and compiled from typical values found in the literature for similar sulfonamide inhibitors. |
Table 2: Representative Surface Plasmon Resonance (SPR) Data for a Benzamide-4-Sulfonamide Inhibitor Binding to Carbonic Anhydrase Isoforms
| Target Isoform | Association Rate (kon) (105 M-1s-1) | Dissociation Rate (koff) (10-3 s-1) | Dissociation Constant (Kd) (nM) |
| hCA I | 2.5 | 62.5 | 250 |
| hCA II | 5.0 | 7.5 | 15 |
| hCA VII | 6.8 | 3.4 | 5 |
| hCA IX | 8.2 | 1.6 | 2 |
| This table is illustrative and compiled from typical values found in the literature for similar sulfonamide inhibitors. |
The data presented in these tables highlight how subtle changes in the inhibitor structure or the target isoform can lead to significant differences in binding affinity and the underlying thermodynamic and kinetic parameters. For instance, the generally tighter binding to hCA II, VII, and IX compared to hCA I is a common feature among many sulfonamide inhibitors. nih.gov The detailed quantitative information obtained from ITC and SPR is therefore indispensable for the progression of preclinical drug discovery research.
Future Research Directions and Unexplored Avenues
Development of Next-Generation Sulfamoyl Benzamide (B126) Chemical Probes
The future development of chemical probes derived from the sulfamoyl benzamide scaffold is a critical research direction. These tools are essential for identifying and validating novel biological targets. An emerging strategy involves the incorporation of reactive electrophiles, such as sulfonyl fluorides, into the benzamide structure. nih.govrsc.org This approach can create covalent probes that irreversibly bind to specific residues, like histidine, in target proteins such as the E3 ubiquitin ligase cereblon (CRBN). nih.govrsc.org The development of a sulfonyl fluoride (B91410) version of a 4-(tert-butylsulfamoyl)benzamide derivative could enable potent and covalent engagement of its biological targets, allowing for more robust target identification and validation studies.
Another promising avenue is the design of "clickable" benzamide probes. nih.gov By incorporating a chemically accessible handle, such as an alkyne or azide (B81097) group, researchers can use click chemistry to attach reporter tags (e.g., fluorophores or biotin). This technique was successfully used to identify β-tubulin as the functional target of a different benzamide series by showing the probe irreversibly bound to this protein. nih.gov Applying this strategy to this compound would facilitate the discovery of its cellular binding partners and help elucidate its mechanism of action on a molecular level.
These next-generation probes will be instrumental in moving beyond simple affinity measurements to provide a deeper understanding of the compound's interactions within a complex biological system.
Integration of Advanced Computational Methods for Enhanced Design
Advanced computational methods are set to revolutionize the design of this compound derivatives. Techniques such as molecular docking and molecular dynamics (MD) simulations are already being used to guide the rational design of related sulfamoyl benzamides. rsc.orgnih.govuaeu.ac.ae For instance, molecular docking studies have been employed to predict the binding interactions of sulfamoyl benzamide derivatives with the active sites of human nucleotide-degrading enzymes (h-NTPDases), providing insights into their inhibitory mechanisms. rsc.orguaeu.ac.ae
Future efforts will likely integrate more sophisticated computational approaches. MD simulations can provide a dynamic picture of how a ligand like a this compound derivative interacts with its target protein over time, revealing key conformational changes and stabilizing interactions that are missed by static docking models. nih.gov Furthermore, the use of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software can help in the early stages of design to optimize the drug-like properties of new analogues, ensuring better metabolic stability and solubility. rasayanjournal.co.in A study on N-(4-tert-butylphenylcarbamoyl)benzamide used molecular dynamics to predict its cytotoxic activity, demonstrating the utility of these methods. rasayanjournal.co.in By combining these in silico tools, researchers can more efficiently prioritize which complex derivatives to synthesize, saving time and resources while increasing the probability of discovering compounds with enhanced activity and improved physicochemical profiles. researchgate.net
Exploration of Polypharmacology and Multi-Target Modulators (at a molecular level)
Polypharmacology, the concept of a single molecule interacting with multiple biological targets, offers a powerful strategy for treating complex diseases like cancer. nih.govresearchgate.net The sulfamoyl benzamide scaffold is particularly well-suited for the design of multi-target modulators. Future research will focus on intentionally designing derivatives of this compound that can simultaneously modulate several key proteins or pathways.
For example, research on related structures has produced inhibitors that target multiple isoforms of human carbonic anhydrase (CA) or h-NTPDases, enzymes implicated in cancer and inflammation. rsc.orguaeu.ac.aetandfonline.com One study detailed the synthesis of sulfamoyl benzamide derivatives that showed selective inhibition against different isoforms of h-NTPDases (h-NTPDase1, -2, -3, and -8). rsc.orguaeu.ac.ae This demonstrates the potential to fine-tune the selectivity profile of these compounds. By strategically modifying the substituents on the benzamide and sulfonamide portions of the this compound core, it may be possible to create compounds that, for instance, inhibit both a specific cancer-associated enzyme and a protein involved in angiogenesis, offering a synergistic therapeutic effect. wiley.com The exploration of this multi-target paradigm represents a shift from the traditional "one-drug, one-target" model to a more holistic approach to drug design. researchgate.netresearchgate.net
| Compound | Target Isoform | Inhibitory Concentration (IC50) in µM | Reference |
|---|---|---|---|
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 | rsc.org |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 | rsc.org |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 | rsc.org |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | Sub-micromolar | rsc.org |
Novel Synthetic Strategies for Complex Derivatives
The synthesis of novel and structurally complex derivatives of this compound is fundamental to exploring its full therapeutic potential. Future synthetic research will likely move beyond simple modifications to embrace more innovative and versatile chemical strategies. researchgate.net This includes the development of multi-component reactions or convergent synthetic routes that allow for the rapid assembly of diverse compound libraries.
Strategies such as creating hybrid molecules by linking the sulfamoyl benzamide pharmacophore to other biologically active moieties, like coumarins or pyrazoles, could yield dual-acting inhibitors. nih.gov For example, synthetic routes have been developed to combine benzenesulfonamide (B165840) structures with other groups to target both carbonic anhydrases and monoamine oxidases. nih.gov Applying similar logic, the this compound core could be coupled with fragments known to interact with other cancer-relevant targets. Modern synthetic techniques, such as carbodiimide (B86325) coupling and palladium-mediated cross-coupling reactions, will be essential for constructing these more elaborate molecules. nih.govrsc.orgnih.govuaeu.ac.ae These advanced synthetic efforts will enable the creation of derivatives with unique three-dimensional shapes and functionalities designed to interact with novel biological targets or to achieve multi-target engagement.
Application in Targeted Chemical Biology Tool Development
Beyond direct therapeutic applications, a significant future avenue for this compound is its development into a targeted chemical biology tool. Such tools are designed to probe specific biological processes or validate the roles of particular proteins in disease. nih.gov By creating highly potent and selective derivatives, researchers can develop chemical tools to study the function of a specific enzyme or receptor in its native cellular environment with minimal off-target effects.
For instance, a derivative could be optimized for high selectivity towards a single kinase or a specific isoform of carbonic anhydrase. This highly selective molecule could then be used to dissect the precise contribution of that protein to a cellular signaling pathway. The development of covalent probes, as discussed in section 7.1, is a key aspect of this. A probe like isoindoline (B1297411) EM364-SF, derived from a related scaffold, was developed as a potent binder of CRBN and used to study neosubstrate degradation. nih.gov Similarly, a clickable benzamide probe was instrumental in confirming β-tubulin as the functional target of an anticancer compound. nih.gov Developing a suite of such specialized tools from the this compound scaffold will empower the broader research community to investigate complex biological questions with precision.
| Tool Type | Scaffold Base | Biological Target | Application | Reference |
|---|---|---|---|---|
| Sulfonyl Fluoride Probe | EM12 (Isoindolinone) | Cereblon (CRBN) | Covalently engage target to study E3 ligase complex | nih.govrsc.org |
| "Clickable" Probe | Benzamide | β-Tubulin | Identify functional cellular target of an anti-cancer compound | nih.gov |
| Reversible Molecular Glue | CPD-2743 (Isoindoline) | Cereblon (CRBN) | Degrade specific neosubstrates (IKZF1) without affecting others (SALL4) | rsc.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Tert-butylsulfamoyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via acylation of tert-butylsulfonamide intermediates followed by catalytic hydrogenation. Key steps include:
- Acylation : Reacting tert-butylsulfonamide with benzoyl chloride derivatives under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .
- Catalytic Hydrogenation : Reducing nitro or azide intermediates using Raney-Ni or palladium catalysts in methanol/ethanol under H₂ pressure .
- Optimization : Use factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading) and identify optimal conditions via response surface methodology .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., tert-butyl singlet at ~1.3 ppm, sulfonamide protons at ~7.5-8.5 ppm). 2D NMR (COSY, HSQC) resolves structural ambiguities .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 281.1) and fragmentation patterns .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by AUC analysis) .
- Software Tools : Gaussian or COMSOL validates spectral predictions against experimental data .
Q. What theoretical frameworks guide the investigation of structure-activity relationships in sulfonamide-containing compounds like this compound?
- Methodological Answer :
- Molecular Orbital Theory : Explains electronic effects of the sulfonamide group (e.g., electron-withdrawing properties) on reactivity .
- Quantitative Structure-Activity Relationship (QSAR) : Uses Hammett constants and logP values to predict bioactivity (e.g., antimicrobial potency) .
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., carbonic anhydrase) .
Advanced Research Questions
Q. How can factorial design be applied to investigate the simultaneous effects of variables in the synthesis or bioactivity testing of this compound?
- Methodological Answer :
- Full Factorial Design : Test 2–3 factors (e.g., temperature, pH, catalyst ratio) at multiple levels to identify interactions. For example:
| Factor | Level 1 | Level 2 |
|---|---|---|
| Temp | 60°C | 80°C |
| Catalyst | 5 mol% | 10 mol% |
- Response Analysis : ANOVA evaluates significance of variables on yield or IC₅₀ values .
- Case Study : A 2³ design reduced synthesis time by 40% while maintaining >90% yield .
Q. What methodologies resolve contradictions between computational predictions and experimental observations in the compound's physicochemical or biological properties?
- Methodological Answer :
- Error Source Analysis : Validate force fields (e.g., AMBER vs. CHARMM) in MD simulations if solubility predictions diverge from experimental data .
- Epistemological Alignment : Reconcile discrepancies by refining theoretical assumptions (e.g., solvent effects in DFT calculations) .
- Multi-Method Validation : Cross-check bioactivity (e.g., enzyme inhibition) using SPR, ITC, and fluorescence assays .
Q. What strategies validate the compound's target engagement and mechanism of action in complex biological systems?
- Methodological Answer :
- Cellular Assays : siRNA knockdown or CRISPR-Cas9 knockout of putative targets (e.g., carbonic anhydrase IX) to confirm functional dependence .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to validate specificity .
- In Vivo Imaging : PET/CT with ¹⁸F-labeled analogs tracks biodistribution and target occupancy in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
